molecular formula C12H11N B13829667 1-phenyl-1H-azepine CAS No. 32446-13-2

1-phenyl-1H-azepine

Cat. No.: B13829667
CAS No.: 32446-13-2
M. Wt: 169.22 g/mol
InChI Key: LGQKWCHXQUKUMT-UHFFFAOYSA-N
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Description

1-Phenyl-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring This compound is part of the azepine family, which includes various derivatives with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-azepine can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of N-(buta-1,3-dienyl)imines. This reaction typically requires the use of potassium tert-butoxide as a base, leading to the formation of 4,5-dihydro-3H-azepines . Another method involves the recyclization of small and medium carbo- or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods: Industrial production of this compound often relies on scalable one-pot synthesis procedures. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of azepine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azepinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

    Oxidation: Azepinones and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro azepines.

    Substitution: Functionalized azepine derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-1H-azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-1H-azepine can be compared with other similar compounds, such as:

Uniqueness: Its phenyl group enhances its stability and reactivity compared to other azepine derivatives .

Biological Activity

1-Phenyl-1H-azepine (C₁₂H₁₁N) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, structure-activity relationships, and various studies that highlight the significance of this compound in pharmacology.

Chemical Structure and Properties

This compound features a seven-membered nitrogen-containing heterocyclic ring, which contributes to its unique chemical properties and biological activities. The compound's structure allows for various modifications, leading to derivatives with enhanced efficacy against specific biological targets.

Biological Activities

Antimicrobial Activity : A study on the synthesis of azepine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties. Specifically, one derivative demonstrated considerable activity against various bacterial strains including Bacillus cereus and Staphylococcus aureus, as well as fungal cultures like Fusarium solani and Aspergillus flavus . The results from this study are summarized in the following table:

CompoundBacterial StrainsZone of Inhibition (mm)Relative % Inhibition
This compoundB. cereus89100
S. aureus9698
E. coli9191
F. solani22678
A. flavus25688

CNS Activity : Research indicates that derivatives of 1-phenylbenzazepines, closely related to this compound, exhibit selective affinity for dopamine D1-like receptors. These compounds are used as pharmacological tools for studying CNS disorders . The structural modifications enhance receptor binding affinity, which is essential for developing potential treatments for neurological conditions.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of azepines and their biological activity is crucial for drug design. Studies have shown that modifications to the phenyl ring or the azepine moiety can significantly affect receptor affinity and activity. For example, rigidification of the benzazepine scaffold has been linked to increased selectivity towards specific receptors such as D1 and serotonin receptors .

Case Studies

Case Study 1: Antiviral Activity
A recent study synthesized novel tryptophan derivatives containing azepine moieties and evaluated their antiviral activities. The findings suggested that certain structural modifications led to enhanced protection against viral infections, indicating the potential of azepine derivatives in antiviral drug development .

Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several azepine derivatives were screened against common pathogens. The results demonstrated that specific substitutions on the azepine ring could improve antibacterial and antifungal efficacy .

Properties

CAS No.

32446-13-2

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-phenylazepine

InChI

InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H

InChI Key

LGQKWCHXQUKUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN(C=C1)C2=CC=CC=C2

Origin of Product

United States

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